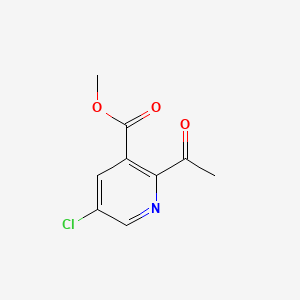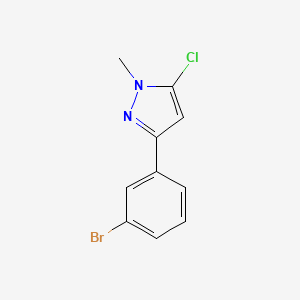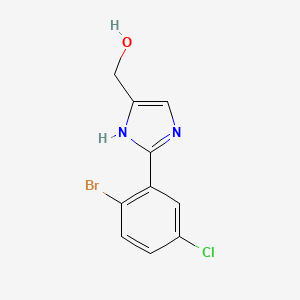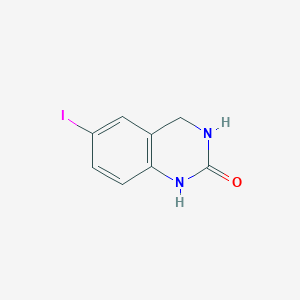
N-((4-Methylpiperidin-4-yl)methyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD18271809: is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of MFCD18271809 typically involves a multi-step process that includes the formation of intermediate compounds. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: : Industrial production of MFCD18271809 involves scaling up the laboratory synthesis methods to produce larger quantities. This process often includes optimization of reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: : MFCD18271809 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound.
Common Reagents and Conditions: : Common reagents used in reactions with MFCD18271809 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed: : The major products formed from reactions involving MFCD18271809 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry: : In chemistry, MFCD18271809 is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for various synthetic pathways.
Biology: : In biological research, MFCD18271809 is often used in studies involving enzyme interactions and metabolic pathways. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development.
Medicine: : In medicine, MFCD18271809 has potential applications in the development of new therapeutic agents. Its ability to interact with biological molecules makes it a promising candidate for the treatment of various diseases.
Industry: : In industrial applications, MFCD18271809 is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of MFCD18271809 involves its interaction with specific molecular targets within biological systems. These interactions can lead to changes in the activity of enzymes and other proteins, ultimately affecting various cellular processes. The pathways involved in these interactions are complex and depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to MFCD18271809 include those with comparable structures and reactivity. Examples include compounds with similar functional groups or those that participate in similar types of chemical reactions.
Uniqueness: : What sets MFCD18271809 apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable in applications where both properties are required. Additionally, its ability to interact with specific biological targets adds to its uniqueness and potential for use in various scientific and industrial fields.
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N-[(4-methylpiperidin-4-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)12-8-10(3)4-6-11-7-5-10/h9,11-12H,4-8H2,1-3H3 |
InChI Key |
DMKUDOGXPDHVOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1(CCNCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl]-1H-indole-2-carboxylic Acid](/img/structure/B13701838.png)




![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)







